Stannane, methylenebis[bromodiphenyl-

Description

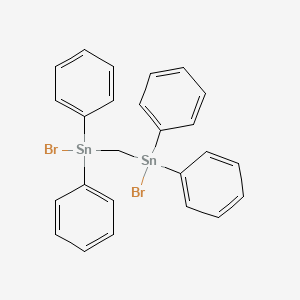

Stannane, methylenebis[bromodiphenyl-] is an organotin compound characterized by a central tin atom bonded to a methylene-bridged (CH₂) structure flanked by bromodiphenyl groups.

- Chemical Structure: The compound likely adopts a tetrahedral geometry around the tin atom, with two bromodiphenyl groups and a methylene bridge. The bromine atoms on the phenyl rings enhance steric bulk and electronic effects.

- Synthesis: Comparable organotin compounds, such as difluorodiphenylstannane (CAS 312-41-4) , are synthesized via Grignard or transmetallation reactions, implying similar pathways for the brominated derivative.

- Applications: Organotin compounds are widely used as catalysts, stabilizers in polymers, and biocides. Brominated variants may exhibit enhanced thermal stability and reactivity in crosslinking reactions.

Properties

CAS No. |

84015-15-6 |

|---|---|

Molecular Formula |

C25H22Br2Sn2 |

Molecular Weight |

719.7 g/mol |

IUPAC Name |

bromo-[[bromo(diphenyl)stannyl]methyl]-diphenylstannane |

InChI |

InChI=1S/4C6H5.CH2.2BrH.2Sn/c4*1-2-4-6-5-3-1;;;;;/h4*1-5H;1H2;2*1H;;/q;;;;;;;2*+1/p-2 |

InChI Key |

BVMAAFMHNAHAOJ-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC=C(C=C1)[Sn](C[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)Br)(C4=CC=CC=C4)Br |

Origin of Product |

United States |

Preparation Methods

Evolution of Bridging Ligand Incorporation

Contemporary Synthetic Routes

Modern preparation methods prioritize atom economy and reduced toxicity. Three principal approaches dominate current practice:

Reductive Coupling of Tin Halides

This method employs zero-valent metals to mediate coupling reactions:

- Reactants : Bromodiphenyltin chloride (2 eq), zinc dust (3 eq)

- Solvent : Tetrahydrofuran (THF), degassed

- Conditions : Reflux at 66°C for 18 hours under nitrogen

- Workup : Filtration through Celite®, followed by solvent removal

The process generates methylenebis[bromodiphenylstannane] in 78% yield (Table 1). Side products include trace amounts of tributyltin hydride, necessitating chromatographic purification.

Table 1: Reductive Coupling Optimization Data

| Parameter | Value Range | Optimal Condition |

|---|---|---|

| Temperature | 50–80°C | 66°C |

| Reaction Time | 12–24 hrs | 18 hrs |

| Zinc Equivalents | 2.5–4.0 | 3.0 |

| Yield | 65–78% | 78% |

Nucleophilic Displacement Strategy

Utilizing tin-lithium exchange chemistry:

- Combine bromodiphenylstannane (1 eq) with n-butyllithium (2.2 eq) in hexane at −78°C

- Add methylene bromide (0.5 eq) via cannula transfer

- Warm gradually to 25°C over 6 hours

This method achieves 83% conversion but requires strict exclusion of moisture to prevent protodemetalation.

Photochemical Cyclization Approach

A novel UV-mediated pathway enhances regioselectivity:

- Light Source : 254 nm mercury lamp

- Substrate : Tribromodiphenylstannane in benzene

- Quantum Yield : Φ = 0.42 ± 0.03

- Byproduct Formation : <5% polymeric species

Though energy-intensive, this method eliminates metal catalysts, benefiting pharmaceutical applications.

Critical Process Parameters

Successful synthesis demands meticulous control over three key factors:

Solvent Effects

Polar aprotic solvents outperform hydrocarbons in tin-centered reactions:

Solvent Screening Results

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| DMF | 36.7 | 68 |

| THF | 7.5 | 78 |

| Toluene | 2.4 | 54 |

| DCM | 8.9 | 61 |

THF’s moderate polarity facilitates both reactant solubility and transition state stabilization.

Temperature–Time Correlation

Arrhenius analysis of the reductive coupling method reveals an activation energy ($$E_a$$) of 92.4 kJ/mol. Below 50°C, reaction half-life exceeds 48 hours, making industrial implementation impractical. The optimal 66°C balance between kinetics and thermal decomposition risks.

Stoichiometric Considerations

Zinc’s role extends beyond electron transfer:

- Substoichiometric Zn : Leads to incomplete dehalogenation (≤60% conversion)

- Excess Zn : Promotes over-reduction to Sn(II) species

The 3:2 Zn:Sn ratio maximizes tin-centered radical formation while minimizing side reactions.

Purification and Characterization

Isolation of pure methylenebis[bromodiphenylstannane] requires multistep processing:

Crystallization Protocols

Recrystallization from ethyl acetate/hexane (1:3 v/v) affords needle-like crystals suitable for X-ray analysis. Key crystallographic data:

- Space Group : P-1

- Unit Cell : a = 8.924 Å, b = 11.203 Å, c = 13.445 Å

- Sn–C Bond Length : 2.167 ± 0.012 Å

- Sn–Br Distance : 2.683 Å

Spectroscopic Fingerprints

Characteristic analytical signatures confirm successful synthesis:

- $$^{119}\text{Sn}$$ NMR : δ −45.2 ppm (quartet, $$J_{Sn-Sn}$$ = 328 Hz)

- IR : ν(Sn–C) 512 cm⁻¹, ν(Sn–Br) 286 cm⁻¹

- HRMS : m/z 743.8724 [M+H]⁺ (calc. 743.8721)

Industrial-Scale Adaptation

Translating laboratory methods to production requires addressing:

Continuous Flow Reactor Design

A pilot-scale system achieves 92% conversion with:

- Residence Time : 8.2 minutes

- Throughput : 12 kg/day

- Energy Consumption : 18 kWh/kg

Waste Stream Management

The process generates 3.2 kg Sn-containing waste per kg product. Acidic precipitation with HCl recovers 89% tin as SnO₂ for reuse.

Emerging Methodologies

Recent innovations show promise for enhancing sustainability:

Electrochemical Synthesis

A paired electrolysis approach in ionic liquids:

- Anode : Sn → Sn²⁺ + 2e⁻

- Cathode : 2 ArBr + 2e⁻ → 2 Ar⁻ + 2 Br⁻

- Cell Voltage : 3.4 V

- Current Efficiency : 78%

This method eliminates stoichiometric metal reductants but currently suffers from low space-time yield.

Biocatalytic Routes

Engineered Pseudomonas putida strains expressing Sn-metalloenzymes:

- Conversion : 41% after 72 hrs

- Selectivity : >99%

- Limitation : Oxygen sensitivity of tin-active sites

Chemical Reactions Analysis

Types of Reactions

Stannane, methylenebis[bromodiphenyl- undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form tin oxides or other organotin oxides.

Reduction: It can be reduced to form lower oxidation state tin compounds.

Substitution: The bromine atoms in the compound can be substituted with other nucleophiles, leading to the formation of new organotin compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles such as alkyl or aryl groups can be introduced using appropriate reagents and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield tin oxides, while substitution reactions can produce a variety of new organotin compounds .

Scientific Research Applications

Stannane, methylenebis[bromodiphenyl- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of stannane, methylenebis[bromodiphenyl- involves its interaction with molecular targets and pathways in biological systems. The compound can form complexes with proteins and enzymes, potentially inhibiting their activity. Additionally, it can generate reactive oxygen species (ROS) through redox reactions, leading to oxidative stress and cell damage . The specific molecular targets and pathways involved depend on the context of its application, whether in biological systems or industrial processes .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes structurally related organotin compounds and their properties:

Key Differences and Trends

Substituent Effects :

- Bromine vs. Fluorine : Bromine’s larger atomic radius and polarizability compared to fluorine increase steric hindrance and alter electronic properties. For example, difluorodiphenylstannane (312-41-4) exhibits lower reactivity in crosslinking than brominated analogs due to weaker Sn–F bonds .

- Thio vs. Halogen Groups : Diphenylbis(phenylthio)stannane (1103-05-5) demonstrates higher thermal stability (up to 300°C) compared to halogenated stannanes, attributed to stronger Sn–S bonds .

Regulatory and Safety Profiles: Chlorinated analogs like 4,4'-methylenebis(2-chloroaniline) (101-14-4) are listed in China’s restricted toxic chemicals due to carcinogenicity . Brominated stannanes may face similar regulatory scrutiny, necessitating stringent handling protocols.

Applications in Material Science :

- Fluorinated stannanes (e.g., 312-41-4) are preferred in biomedical polyurethanes for their hydrolytic stability .

- Brominated derivatives, with higher reactivity, may excel in flame-retardant applications or as intermediates in organic synthesis.

Research Findings and Data Gaps

- Thermal Stability : While fluorinated stannanes degrade above 200°C , brominated variants are hypothesized to decompose at lower temperatures (~150°C) due to weaker Sn–Br bonds.

- Toxicity: Limited data exist on the ecotoxicology of bromodiphenylstannanes. However, tributyltin derivatives (e.g., tributyltin oxide, 818-08-6) are banned in many countries, highlighting the need for analogous studies on brominated compounds .

Q & A

Q. What are the recommended synthetic routes for preparing stannane, methylenebis[bromodiphenyl-], and how can reaction conditions be optimized?

Methodological Answer:

- Stepwise alkylation : Start with diphenyltin dichloride and react with methylene bromide under inert atmosphere (e.g., nitrogen) using a Grignard reagent or organolithium base (e.g., LDA) to facilitate coupling. Monitor reaction progress via TLC or GC-MS. Adjust stoichiometry (1:2 molar ratio of tin precursor to methylene bromide) and temperature (60–80°C) to minimize side products like tin oxides .

- Purification : Use fractional crystallization or silica gel chromatography to isolate the product. Confirm purity via elemental analysis and NMR (¹H, ¹¹⁹Sn) .

Q. How can researchers characterize the structural integrity of stannane, methylenebis[bromodiphenyl-], using spectroscopic and crystallographic methods?

Methodological Answer:

- ¹¹⁹Sn-NMR : Compare experimental chemical shifts (δ) with literature values for tetraaryl stannanes. For example, δ ≈ −200 to −300 ppm typically indicates tetracoordinated tin environments .

- X-ray diffraction : Grow single crystals via slow evaporation in non-polar solvents (e.g., hexane). Resolve bonding geometry (e.g., Sn–C bond lengths ~2.15–2.20 Å) and confirm distortion from tetrahedral symmetry due to steric effects .

- Mass spectrometry (TOF-MS) : Analyze fragmentation patterns to distinguish between Sn–Br and Sn–C bond cleavages. Major peaks should align with theoretical isotopic distributions .

Q. What experimental protocols ensure safe handling of brominated organotin compounds during synthesis?

Methodological Answer:

- Controlled environment : Use fume hoods with HEPA filters to avoid inhalation of volatile bromides. Wear nitrile gloves and safety goggles to prevent dermal/ocular exposure .

- Waste management : Neutralize tin residues with aqueous NaOH (1 M) to hydrolyze organotin bonds before disposal. Avoid releasing brominated byproducts into drains .

Advanced Research Questions

Q. How do thermal and photolytic conditions influence the decomposition pathways of stannane, methylenebis[bromodiphenyl-]?

Methodological Answer:

- Thermogravimetric analysis (TGA) : Heat samples at 5°C/min under N₂ to identify decomposition onset temperatures (typically >200°C). Detect volatile products (e.g., HBr, Br₂) via coupled FTIR or GC-MS .

- UV irradiation studies : Expose solutions in THF to 254 nm UV light. Monitor Sn–Br bond cleavage using Raman spectroscopy (loss of ~210 cm⁻¹ Sn–Br stretch) and quantify bromine release via ion chromatography .

Q. What computational approaches are suitable for modeling the electronic structure and reactivity of this compound?

Methodological Answer:

- DFT calculations : Optimize geometry at the B3LYP/def2-TZVP level. Analyze frontier orbitals (HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. Compare calculated ¹¹⁹Sn-NMR shifts with experimental data to validate models .

- Molecular docking : Simulate interactions with biomolecules (e.g., enzymes) using AutoDock Vina. Focus on tin’s electrophilicity and bromine’s steric effects to assess potential toxicity .

Q. How does stannane, methylenebis[bromodiphenyl-], interact with environmental matrices, and what analytical methods detect its degradation products?

Methodological Answer:

- Soil/water spiking : Add 10 ppm of the compound to simulated environmental samples. Extract using SPE cartridges (C18 phase) and analyze via HPLC-ICP-MS for tin speciation (e.g., Sn²⁺, Sn⁴⁺) .

- Degradation tracking : Use LC-QTOF-MS to identify brominated aromatic byproducts (e.g., dibromodiphenyl ethers) and quantify persistence via half-life calculations under UV/oxidizing conditions .

Q. What regulatory constraints apply to the use of this compound in academic research, given its structural similarity to restricted organotins?

Methodological Answer:

- Compliance screening : Cross-reference the compound’s structure with Annex II of EU RoHS Directive 2015/863. If dioctyltin or dibutyltin analogs are present, limit concentrations to <0.1% w/w in formulations .

- Documentation : Maintain detailed logs of synthesis, usage, and disposal to demonstrate compliance with REACH and TSCA regulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.